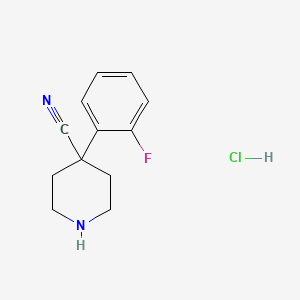

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-fluorophenyl)piperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2.ClH/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12;/h1-4,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBGOVHZZGFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in the development of various pharmaceutically active compounds. The document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters that influence the reaction outcomes. The primary focus is on a robust and scalable synthesis involving the construction of the piperidine ring via a double alkylation of 2-fluorophenylacetonitrile. An alternative pathway commencing from a pre-formed piperidone is also discussed. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Strategic Importance

4-(2-Fluorophenyl)piperidine-4-carbonitrile is a versatile heterocyclic building block characterized by a piperidine core, a 2-fluorophenyl substituent, and a nitrile group at the C4 position. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a final drug molecule, such as metabolic stability and binding affinity. The quaternary carbon center introduces a point of molecular complexity. As such, efficient and scalable access to this intermediate is of considerable interest in medicinal chemistry and process development. This guide will explore the prevalent synthetic strategies, providing a rationale for the selection of reagents, solvents, and reaction conditions.

Retrosynthetic Analysis and Proposed Pathways

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, leading to distinct synthetic approaches.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway A (Piperidone Functionalization): This approach involves the sequential addition of the 2-fluorophenyl and cyano groups to a pre-existing, N-protected 4-piperidone ring. This strategy offers modularity but can be challenging due to the need to control the reactivity of the ketone and subsequent intermediates.

-

Pathway B (Ring Formation via Alkylation): This more convergent strategy involves the construction of the piperidine ring by reacting 2-fluorophenylacetonitrile with a suitable nitrogen-containing bis-electrophile. This pathway is often favored for its efficiency and is the primary focus of this guide.

Pathway B: Synthesis via Piperidine Ring Formation

This pathway is a robust method that builds the core heterocyclic structure around the key 2-fluorophenylacetonitrile intermediate.

Step 1: Synthesis of 2-Fluorophenylacetonitrile

The synthesis begins with the preparation of 2-fluorophenylacetonitrile (also known as 2-fluorobenzyl cyanide) from 2-fluorobenzyl chloride. This reaction is a classic example of the Kolbe nitrile synthesis, a nucleophilic substitution (SN2) reaction.

Reaction: 2-Fluorobenzyl chloride + NaCN → 2-Fluorophenylacetonitrile + NaCl

Causality and Experimental Choices:

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. NaCN is often preferred due to its lower cost. The reaction is typically performed in a biphasic system or in a polar aprotic solvent to ensure the solubility of the cyanide salt.[1][2][3][4]

-

Solvent System: A mixture of water and an organic solvent (e.g., ethanol, toluene) is frequently employed. The use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) can significantly accelerate the reaction by transporting the cyanide anion from the aqueous phase to the organic phase where the benzyl chloride resides.[5]

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate, often between 60-80°C.[6]

Experimental Protocol: Synthesis of 2-Fluorophenylacetonitrile

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium cyanide (1.1 equivalents) and water.

-

Warm the mixture gently to dissolve the sodium cyanide.

-

Add a phase-transfer catalyst, such as methyltrioctylammonium chloride (0.05 equivalents).[6]

-

In a separate vessel, prepare a solution of 2-fluorobenzyl chloride (1.0 equivalent) in a suitable organic solvent like toluene.

-

Add the 2-fluorobenzyl chloride solution to the aqueous cyanide solution dropwise over 30-60 minutes while stirring vigorously.

-

Heat the reaction mixture to 70-80°C and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.[6]

-

After completion, cool the mixture to room temperature. Add water to dissolve the precipitated salts.

-

Separate the organic phase. Extract the aqueous phase with the same organic solvent.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-fluorophenylacetonitrile as a colorless oil.

Step 2: Cyclization to form the Piperidine Ring

The core of the synthesis is the double alkylation of 2-fluorophenylacetonitrile with an N-protected bis(2-chloroethyl)amine. This builds the piperidine ring in a single, efficient step.

Reaction: 2-Fluorophenylacetonitrile + N-Protected-bis(2-chloroethyl)amine --(Strong Base)--> N-Protected-4-(2-Fluorophenyl)piperidine-4-carbonitrile

Caption: Cyclization via double alkylation.

Causality and Experimental Choices:

-

Protecting Group (PG): The nitrogen on the bis(2-chloroethyl)amine must be protected to prevent unwanted side reactions. A benzyl (Bn) or methyl (Me) group is commonly used. The choice of protecting group will dictate the deprotection strategy in the final step.

-

Base: A strong base is required to deprotonate the benzylic carbon of the 2-fluorophenylacetonitrile, which has a pKa of approximately 22 in DMSO. Sodium amide (NaNH₂) or sodium hydride (NaH) in an aprotic solvent like DMF or THF are effective choices.

-

Reaction Conditions: The reaction is typically run at elevated temperatures to drive the cyclization to completion. The slow addition of the alkylating agent to the deprotonated nitrile can help minimize side reactions.

Experimental Protocol: Cyclization

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.

-

Cool the suspension to 0°C.

-

Add a solution of 2-fluorophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature below 5°C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the anion.

-

Add a solution of N-benzyl-bis(2-chloroethyl)amine (1.05 equivalents) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Cool the reaction to room temperature and quench carefully by the slow addition of water or isopropanol.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 3: Deprotection and Hydrochloride Salt Formation

The final steps involve removing the nitrogen protecting group and converting the resulting free base into its stable hydrochloride salt.

Deprotection (Example for N-Benzyl group): Catalytic hydrogenation is the method of choice for removing a benzyl group.

Reaction: N-Benzyl-4-(2-Fluorophenyl)piperidine-4-carbonitrile + H₂ --(Pd/C)--> 4-(2-Fluorophenyl)piperidine-4-carbonitrile

Salt Formation: The purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Reaction: 4-(2-Fluorophenyl)piperidine-4-carbonitrile + HCl → this compound

Experimental Protocol: Deprotection and Salt Formation

-

Dissolve the N-benzyl protected intermediate in a suitable solvent (e.g., methanol, ethanol).

-

Add palladium on carbon (10% w/w, ~5 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the free base.

-

Dissolve the crude free base in a solvent like isopropanol or ethyl acetate.

-

Add a solution of HCl in isopropanol or ethereal HCl dropwise with stirring until the pH is acidic.

-

The hydrochloride salt will precipitate. Stir the slurry for 1-2 hours at room temperature.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.[7]

Alternative Pathway A: Strecker Synthesis Approach

An alternative, though potentially more complex, route involves a modification of the Strecker synthesis.[8][9][10][11][12] This pathway would start with an N-protected 4-piperidone.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]

- 3. Synthesis of Benzyl Cyanide [designer-drug.com]

- 4. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]

- 7. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Strecker Amino Acid Synthesis [drugfuture.com]

Navigating the Synthesis and Application of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride: A Technical Guide

Introduction: The Strategic Importance of Fluorinated Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interaction with biological targets. When combined with fluorine, an element prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity, the resulting fluorinated piperidine motifs become powerful tools in drug discovery.[3]

This guide focuses on a specific, yet important, building block: 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride . This molecule is a 4,4-disubstituted piperidine, a structural class that has been integral to the development of numerous investigational drug candidates. The presence of an ortho-fluorophenyl group and a nitrile moiety at the C4 position offers unique synthetic handles and electronic properties for elaboration into more complex pharmaceutical agents, particularly within the domains of central nervous system (CNS) disorders.

Herein, we provide a comprehensive technical overview encompassing the precise identification (including a critical discussion of its CAS number), a reasoned synthesis strategy, robust analytical validation protocols, and the broader context of its application in modern drug development.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all reproducible scientific work. A common point of confusion arises from the isomeric position of the fluorine atom on the phenyl ring.

1.1. CAS Number and Isomer Clarification

A critical point of clarification is the distinction between the ortho (2-fluoro) and para (4-fluoro) isomers. While structurally similar, their chemical identifiers and commercial availability differ significantly.

-

Target Compound (Ortho-isomer): 4-(2-Fluorophenyl)piperidine-4-carbonitrile (free base). To date, a specific CAS number for the hydrochloride salt has not been prominently assigned in major chemical databases. However, the free base is identified in PubChem with the Chemical ID (CID) 10774553 . For research and procurement, referencing this CID is crucial.

-

Common Isomer (Para-isomer): 4-(4-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. This isomer is more commonly available and has the assigned CAS Number 256951-80-1 .[4][5]

Researchers must exercise diligence when sourcing this chemical to ensure they acquire the correct ortho-substituted isomer for their intended synthetic route.

1.2. Physicochemical Data Summary

The following table summarizes the key properties for the target compound's free base, 4-(2-Fluorophenyl)piperidine-4-carbonitrile. Data for the hydrochloride salt would be expected to show increased water solubility and a higher melting point.

| Property | Value | Source |

| PubChem CID | 10774553 | PubChem |

| Molecular Formula | C₁₂H₁₃FN₂ | PubChem |

| Molecular Weight | 204.25 g/mol | PubChem |

| Canonical SMILES | C1CNCCC1(C2=CC=CC=C2F)C#N | PubChem |

| Physical State | Predicted: Solid | General Knowledge |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, MeOH). Hydrochloride salt would be water-soluble. | General Knowledge |

Part 2: Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of the ortho-fluoro isomer is sparse, a robust and logical pathway can be designed based on well-established reactions for the synthesis of 4-aryl-4-cyanopiperidines. The most direct approach involves a two-step process starting from a protected 4-piperidone.

2.1. Proposed Synthetic Workflow

The synthesis hinges on the nucleophilic addition of a cyanide source to an iminium ion intermediate, a variation of the Strecker synthesis adapted for cyclic ketones. The use of an N-Boc protecting group is strategic, as it is stable under the reaction conditions and can be readily removed in the final step to yield the desired hydrochloride salt.

Caption: Proposed two-step synthesis of the target compound.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-(2-fluorophenyl)piperidine-4-carbonitrile

-

Grignard Reaction: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 2-fluorophenylmagnesium bromide (1.2 eq) dropwise at 0°C.

-

Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone to form a tertiary alcohol intermediate. The ortho-fluoro substituent introduces steric hindrance and electronic effects that may slightly modulate reactivity compared to its para-isomer.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quench and Work-up: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Cyanation: Dissolve the crude tertiary alcohol intermediate in a suitable solvent like dichloromethane. Add trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).

-

Causality: The Lewis acid activates the tertiary alcohol, facilitating its displacement by the cyanide nucleophile. TMSCN is often preferred for its solubility in organic solvents and milder reaction conditions compared to using alkali metal cyanides with strong acids.

-

-

Purification: After completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography on silica gel to yield the pure N-Boc protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Acidolysis: Dissolve the purified N-Boc intermediate (1.0 eq) from Step 1 in a minimal amount of a solvent such as ethyl acetate or methanol.

-

Salt Formation: Add a solution of hydrochloric acid in 1,4-dioxane or diethyl ether (4M, 2-3 eq) dropwise at 0°C.

-

Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the piperidine nitrogen as a free amine. The amine is concurrently protonated by the excess HCl to form the stable, crystalline hydrochloride salt.

-

-

Isolation: Stir the mixture for 1-2 hours. The hydrochloride salt will typically precipitate from the solution. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Part 3: Analytical Validation and Characterization

Trust in a chemical building block is established through rigorous analytical confirmation. The following protocols provide a self-validating system to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Results |

| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): Complex multiplet pattern characteristic of an ortho-disubstituted benzene ring. Piperidine Region (δ 2.0-3.5 ppm): Broad multiplets corresponding to the axial and equatorial protons of the piperidine ring. NH₂⁺ Signal: A very broad singlet, often downfield, which may exchange with D₂O. |

| ¹³C NMR | Nitrile Carbon (C≡N): Signal around δ 120 ppm. Quaternary Carbon (C4): Signal around δ 40-50 ppm. Aromatic Carbons: 6 signals, including a characteristic doublet for the carbon bearing the fluorine atom (large ¹JCF coupling constant). Piperidine Carbons: 4 distinct signals for the CH₂ groups. |

| ¹⁹F NMR | A single resonance for the fluorine atom, likely a multiplet due to coupling with ortho and meta protons. |

| FT-IR | Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2240 cm⁻¹. N-H Stretch: Broad absorption in the 2500-3000 cm⁻¹ range, characteristic of an amine salt. C-F Stretch: Strong absorption in the 1100-1250 cm⁻¹ region. |

| Mass Spec (ESI+) | [M+H]⁺: Calculated m/z for C₁₂H₁₄FN₂⁺ = 205.1136. The observed mass should be within 5 ppm for high-resolution mass spectrometry. |

Part 4: Applications in Drug Discovery & Development

The 4-aryl-4-cyanopiperidine scaffold is a precursor to a wide range of pharmacologically active molecules. The nitrile group is particularly versatile, serving as a precursor to amines (via reduction) or carboxylic acids/amides (via hydrolysis).

4.1. Role as a Key Synthetic Intermediate

The primary value of this compound is as an intermediate for creating more complex molecules targeting CNS disorders. The general workflow involves N-alkylation or N-arylation of the piperidine nitrogen, followed by chemical transformation of the nitrile group.

Caption: Synthetic utility and potential therapeutic pathways.

4.2. Potential Therapeutic Areas

-

Antipsychotics and CNS Agents: Many potent ligands for dopamine and serotonin receptors incorporate the 4-arylpiperidine core. The specific substitution pattern on the aryl ring is critical for tuning selectivity and potency.

-

Ion Channel Modulators: This scaffold is found in compounds designed to block neuronal sodium (Na⁺) and calcium (Ca²⁺) channels, which has applications in treating ischemic diseases and epilepsy.[6]

-

Enzyme Inhibitors: The nitrile group itself can act as a warhead or be converted into other functional groups to target the active sites of enzymes like dipeptidyl peptidase-4 (DPP-4), relevant in diabetes treatment.[2]

The ortho-fluorine atom provides a unique steric and electronic profile compared to other isomers. This can lead to altered binding conformations, improved selectivity against off-target proteins, and a modified metabolic profile, making it a valuable building block for generating novel intellectual property in drug development campaigns.

References

-

PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

PubMed. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. [Link]

-

Lead Sciences. 4-(4-Bromophenyl)piperidine-4-carbonitrile hydrochloride. [Link]

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

PubChemLite. 4-(4-fluorophenyl)piperidine-1-carbonyl chloride (C12H13ClFNO). [Link]

-

PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubMed. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. [Link]

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. biosynth.com [biosynth.com]

- 6. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Framing the Investigation

4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride represents a class of compounds with significant potential in medicinal chemistry. The piperidine scaffold is a cornerstone of many central nervous system (CNS) active drugs, while the strategic placement of a fluorine atom on the phenyl ring can profoundly influence metabolic stability, binding affinity, and membrane permeability. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics.

This guide addresses the essential physicochemical properties of the title compound. It is critical to note that comprehensive experimental data for the 2-fluoro isomer hydrochloride is not extensively available in public literature, in contrast to its more documented 4-fluoro positional isomer.[1][2] Therefore, this document is structured as a practical, in-depth guide for a researcher tasked with the complete characterization of a novel or sparsely documented substance. We will proceed from foundational identity to the experimental determination of properties crucial for drug development, explaining not just the what but the why behind each analytical choice.

Section 1: Molecular Identity and Foundational Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent research. For this compound, the key identifiers are established from its structure.

Table 1: Core Molecular Identifiers

| Property | Value | Source/Method |

| Chemical Structure |  | N/A |

| Molecular Formula | C₁₂H₁₄ClFN₂ | Calculated |

| Molecular Weight | 240.71 g/mol | Calculated[1] |

| CAS Number | Not explicitly assigned in public databases. The free base is 10774553. | N/A |

Note: The provided image is a representation of the chemical structure.

The initial assessment involves macroscopic and basic physical properties. These are typically the first data points collected for a new batch of material and are vital for identity confirmation and handling.

Table 2: General Physical Properties and Storage

| Property | Observation / Recommended Value | Rationale & Importance |

| Appearance | White to off-white solid | A deviation may indicate impurities or degradation. |

| Storage | Store at room temperature under an inert atmosphere. | The hydrochloride salt can be hygroscopic; inert atmosphere prevents moisture uptake. Stability against light and air should be assessed. |

| Purity | Typically >95% | Purity must be established analytically before any other property is measured.[1] |

Section 2: Ionization and Lipophilicity – The Keys to Biological Behavior

A molecule's ionization state (governed by its pKa) and its lipophilicity (measured by LogP or LogD) are arguably the most critical physicochemical parameters influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity Constant (pKa)

The pKa of the piperidine nitrogen dictates the ratio of ionized to non-ionized compound at a given pH. This is fundamentally important because only the neutral, non-ionized form can efficiently cross biological membranes, while the ionized form is typically more soluble in aqueous environments like the gastrointestinal tract and blood plasma.

Expert Insight: For piperidine derivatives, the pKa is generally in the range of 8.0-11.0. The electron-withdrawing effect of the 2-fluorophenyl group is expected to lower the basicity (and thus the pKa) of the piperidine nitrogen compared to an unsubstituted analog.[3] Precise experimental determination is non-negotiable for building accurate pharmacokinetic models.

Experimental Protocol: pKa Determination by Potentiometric Titration

This is the gold-standard method for pKa measurement, valued for its precision.[4] It involves monitoring pH changes as a titrant is added to a solution of the compound.

Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[5]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in 0.15 M potassium chloride (to maintain constant ionic strength).[6]

-

Inert Atmosphere: Purge the sample solution with nitrogen for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[6]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and begin adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[6]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the resulting sigmoidal curve.[7]

Caption: Workflow for LogD determination via the shake-flask method.

Section 3: Structural Elucidation and Purity Assessment

Spectroscopic and chromatographic techniques are essential for confirming the molecular structure and quantifying the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern corresponding to the four protons on the 2-fluorophenyl ring.

-

Piperidine Region (δ 2.0-4.0 ppm): Broad and distinct signals for the axial and equatorial protons of the piperidine ring. The presence of the hydrochloride salt will result in a broad signal for the N-H⁺ proton.

-

-

¹³C NMR:

-

Aromatic Carbons (δ 115-165 ppm): Six signals for the aromatic carbons, with characteristic splitting patterns due to coupling with the fluorine atom. The carbon directly attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF).

-

Nitrile Carbon (C≡N, δ ~120 ppm): A sharp signal for the nitrile carbon.

-

Quaternary Carbon (C4, δ ~40-50 ppm): The carbon atom at the junction of the two rings.

-

Piperidine Carbons (δ ~25-55 ppm): Signals corresponding to the CH₂ groups of the piperidine ring.

-

-

¹⁹F NMR: A single resonance for the fluorine atom, its chemical shift providing information about the electronic environment.

Experimental Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often a good starting point for hydrochloride salts.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Analysis: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment. [8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expected Characteristic Absorptions:

-

N-H⁺ Stretch: A very broad and strong absorption in the 2400-3200 cm⁻¹ region, characteristic of a secondary amine salt.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

-

C≡N Stretch: A sharp, intense peak in the 2220-2240 cm⁻¹ region. Conjugation with the aromatic ring typically shifts this to a lower wavenumber. [9][10]* C-F Stretch: A strong, sharp absorption in the 1100-1250 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the workhorse for determining the purity of pharmaceutical compounds and for quantifying concentrations in other assays (like the LogD experiment).

Expert Insight: Piperidine derivatives can sometimes exhibit poor peak shape on standard C18 columns due to interactions with residual silanols. Using a mobile phase with a low pH (e.g., 0.1% formic or trifluoroacetic acid) helps to ensure the piperidine nitrogen is consistently protonated, leading to sharper, more symmetrical peaks. [11] Starting Protocol for HPLC Method Development:

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [12]2. Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time.

-

Flow Rate: 1.0 mL/min. [13]6. Detection: UV detection at a wavelength where the fluorophenyl ring absorbs (e.g., 254 nm or a wavelength maximum determined by a photodiode array detector).

-

Optimization: Adjust the gradient or switch to an isocratic method to achieve a retention time of 5-10 minutes with good peak shape and resolution from any impurities.

Caption: Logical workflow for developing an HPLC purity method.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that provides the foundational data necessary for its advancement as a potential drug candidate. While public data on this specific isomer is limited, a systematic experimental approach as outlined in this guide—encompassing potentiometric titration for pKa, the shake-flask method for LogD, comprehensive spectroscopic analysis for structural integrity, and chromatographic methods for purity—will yield a robust and reliable data package. This information is indispensable for building predictive ADME models, guiding formulation development, and ultimately, ensuring the selection of compounds with the highest probability of success in the complex journey of drug discovery.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. (2024). Available from: [Link]

-

PubChem. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

-

Domainex. Shake Flask LogD. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

-

Evotec. Cyprotex LogD Shake Flask Fact Sheet. (2024). Available from: [Link]

-

PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Available from: [Link]

-

ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025). Available from: [Link]

-

Scribd. 05 Notes On Nitriles IR Spectra. Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019). Available from: [Link]

-

ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. biosynth.com [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

The Synthetic Heart of Modern Therapeutics: An In-depth Technical Guide to the Mechanistic Potential of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

Introduction: Beyond a Simple Building Block

To the discerning eye of a medicinal chemist or a drug development professional, 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride is more than a mere chemical intermediate; it is a scaffold brimming with latent therapeutic potential. Its strategic arrangement of a fluorinated aromatic ring, a piperidine core, and a reactive nitrile group makes it a highly versatile starting point for the synthesis of a diverse array of neuroactive and other bioactive compounds. This technical guide eschews a conventional, rigid structure to instead illuminate the journey from this foundational molecule to potent, biologically active agents, thereby revealing its "mechanism of action" not as a singular, inherent property, but as a spectrum of possibilities unlocked through synthetic elaboration.

The piperidine moiety is a ubiquitous feature in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and the ability to cross the blood-brain barrier.[1][2] The introduction of a 4-aryl group, in this case, a 2-fluorophenyl ring, provides a crucial anchor for interaction with a variety of biological targets, while the 4-carbonitrile serves as a versatile chemical handle for further molecular diversification. This guide will explore the synthetic pathways originating from this scaffold and delve into the pharmacology of the resulting molecules, providing both the "how" and the "why" of their therapeutic relevance.

The 4-Aryl-4-Cyanopiperidine Core: A Gateway to CNS-Active Agents

The 4-aryl-4-cyanopiperidine framework is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS). The inherent properties of this core structure allow for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Key Synthetic Transformations and Their Mechanistic Implications

The true potential of this compound is realized through the chemical manipulation of its piperidine nitrogen and the 4-carbonitrile group. These two sites offer orthogonal handles for the introduction of diverse functionalities, each choice guiding the final compound toward a specific biological target and mechanism of action.

Experimental Protocol: General N-Alkylation of the Piperidine Core

A foundational step in the diversification of the 4-(2-fluorophenyl)piperidine-4-carbonitrile scaffold is the alkylation of the secondary amine. This reaction introduces a key pharmacophoric element that can profoundly influence target affinity and selectivity.

-

Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0-3.0 eq). The base neutralizes the hydrochloride salt and deprotonates the piperidine nitrogen, generating the free amine in situ.

-

Nucleophilic Attack: To the resulting suspension, add the desired alkylating agent (e.g., a substituted benzyl halide or an alkyl halide, 1.0-1.2 eq). The reaction mixture is typically stirred at room temperature or heated to facilitate the SN2 reaction.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.

Causality Behind Experimental Choices: The choice of a non-nucleophilic base is critical to prevent competing reactions. Aprotic solvents are used to avoid solvolysis of the alkylating agent. The stoichiometry of the base and alkylating agent is optimized to ensure complete consumption of the starting material while minimizing side reactions.

Targeting Monoamine Transporters: The Quest for Atypical Dopamine Transporter (DAT) Inhibitors

One of the most promising applications of the 4-(2-Fluorophenyl)piperidine scaffold lies in the development of atypical dopamine transporter (DAT) inhibitors. These compounds offer a potential therapeutic avenue for psychostimulant use disorders by increasing synaptic dopamine levels without the abuse potential of traditional DAT inhibitors like cocaine.[3]

From Nitrile to Amine: A Crucial Reduction Step

A key synthetic transformation to access a range of DAT-active compounds is the reduction of the 4-carbonitrile to a primary amine. This aminomethyl group can then be further functionalized.

Experimental Protocol: Reduction of the 4-Carbonitrile Group

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend a hydrogenation catalyst such as palladium on carbon (Pd/C, 10 mol%) or Raney nickel in a suitable solvent like methanol or ethanol.

-

Hydrogenation: To this suspension, add the N-alkylated 4-(2-Fluorophenyl)piperidine-4-carbonitrile derivative (1.0 eq). The flask is then evacuated and backfilled with hydrogen gas (typically from a balloon or a Parr hydrogenator). The reaction is stirred vigorously at room temperature until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude aminomethyl product, which can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for nitrile reduction. The choice of catalyst and solvent can influence the reaction rate and selectivity. An inert atmosphere is crucial to prevent catalyst deactivation.

Structure-Activity Relationships (SAR) of DAT Inhibitors

For derivatives of the 4-(2-Fluorophenyl)piperidine scaffold, several structural features are critical for potent and selective DAT inhibition:

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of activity. For example, in a series of N-benzyl piperidines, substituents on the benzyl ring can modulate affinity and selectivity for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4]

-

4-Position Linker: The length and nature of the linker at the 4-position of the piperidine ring are crucial. Converting the nitrile to an aminomethyl group allows for the introduction of various functionalities that can interact with specific residues in the DAT binding pocket.

-

Aryl Group Substitution: While the parent compound has a 2-fluorophenyl group, modifications to this ring can impact potency and selectivity.

| Compound Class | Target | Key Structural Features | Representative Activity (Kᵢ) |

| N-Substituted 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines | DAT | N-benzyl or substituted benzyl group | Low nanomolar range[4] |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | DAT | Bioisosteric replacement of a piperazine ring with an aminopiperidine | 30.0 nM - 77.2 nM[3] |

Table 1: Representative Biological Activities of 4-Arylpiperidine Derivatives Targeting the Dopamine Transporter.

Mechanism of Action: Modulating Dopaminergic Neurotransmission

Inhibitors derived from the 4-(2-Fluorophenyl)piperidine-4-carbonitrile scaffold that target DAT exert their effects by blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling. Atypical DAT inhibitors are thought to bind to a different conformation of the transporter compared to cocaine, which may account for their lower abuse potential.[3]

Caption: Dopaminergic neurotransmission and the site of action for DAT inhibitors.

Targeting Equilibrative Nucleoside Transporters (ENTs): A Novel Therapeutic Avenue

Derivatives of the 4-(2-Fluorophenyl)piperidine scaffold have also been investigated as inhibitors of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. These transporters are crucial for nucleoside salvage pathways and for regulating the extracellular concentration of adenosine, a potent signaling molecule.

Structure-Activity Relationships of ENT Inhibitors

In a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the following SAR was observed:

-

Naphthalene Moiety: Replacement of the naphthalene ring with a benzene ring abolished the inhibitory activity on both ENT1 and ENT2.[5][6]

-

Benzene Ring Substitution: The addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position of the benzene ring restored inhibitory activity.[5][6]

-

Fluorophenyl Moiety: The presence of a halogen on the fluorophenyl ring attached to the piperazine was essential for inhibitory effects on both ENT1 and ENT2.[5][6]

| Compound | Target | IC₅₀ (µM) |

| FPMINT analogue (2b) | ENT1 | 12.68[6] |

| ENT2 | 2.95[6] | |

| FPMINT analogue (3c) | ENT1 | 2.38[6] |

| ENT2 | 0.57[6] |

Table 2: Inhibitory Activity of FPMINT Analogues on Human Equilibrative Nucleoside Transporters.

Mechanism of Action: Modulation of Nucleoside Transport

By inhibiting ENTs, these compounds prevent the uptake of nucleosides like adenosine into cells. This leads to an increase in the extracellular concentration of adenosine, which can then activate adenosine receptors, leading to a range of physiological effects, including anti-inflammatory and neuroprotective responses. Molecular docking studies suggest that these inhibitors may bind to a site on ENT1 that is distinct from that of conventional inhibitors.[6]

Caption: Mechanism of ENT1 inhibition by 4-arylpiperidine derivatives.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. The synthetic versatility of this intermediate allows for the creation of large and diverse chemical libraries, which can be screened against a wide range of biological targets. Future research will likely focus on:

-

Fine-tuning selectivity: Developing derivatives with high selectivity for specific subtypes of receptors or transporters to minimize off-target effects.

-

Exploring new therapeutic areas: Investigating the potential of these compounds in other disease areas, such as inflammation, pain, and oncology.

-

Asymmetric synthesis: Developing stereoselective synthetic routes to access enantiomerically pure compounds, which may exhibit improved potency and safety profiles.

References

-

Rothman, R. B., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

-

Leung, G. P. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 838374. [Link]

-

PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. [Link]

-

Gentile, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4386-4402. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

PubChem. (n.d.). 4-(2-Fluorophenyl)piperidine-4-carbonitrile. [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

PubChem. (n.d.). 4-Cyanopiperidine. [Link]

- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). [Link]

-

OUCI. (1996). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry, 39(3), 749-756. [Link]

-

Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-4523. [Link]

-

Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]

-

Zhang, H., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 3. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 6. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

An In-depth Technical Guide to the Predicted Biological Activity of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride

A Senior Application Scientist's Synthesis of Inferred Activity and Methodological Frameworks

Disclaimer: This technical guide addresses the predicted biological activity of 4-(2-Fluorophenyl)piperidine-4-carbonitrile hydrochloride. Due to a lack of direct experimental data for this specific compound in the public domain, the information presented herein is inferred from structurally related 4-phenylpiperidine-4-carbonitrile derivatives. All protocols and mechanistic discussions are based on established methodologies for this class of compounds and should be adapted and validated for the specific molecule of interest.

Section 1: Executive Summary & Introduction to the 4-Phenylpiperidine-4-carbonitrile Scaffold

The 4-phenylpiperidine-4-carbonitrile core is a privileged scaffold in medicinal chemistry, recognized for its interaction with various central nervous system (CNS) targets. While direct biological data for this compound is not currently available in peer-reviewed literature, extensive research on analogous structures strongly suggests its potential as a ligand for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular homeostasis and signaling.[1][2][3]

This guide provides a comprehensive overview of the inferred biological activity of this compound as a putative σ1 receptor ligand. We will delve into the function of the σ1 receptor, its therapeutic potential, and provide detailed experimental protocols for the in vitro and in vivo characterization of compounds targeting this receptor. The strategic placement of a fluorine atom at the 2-position of the phenyl ring is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, including binding affinity, selectivity, and metabolic stability, making it a compound of significant interest for further investigation.

Section 2: The Sigma-1 (σ1) Receptor: A Pluripotent Therapeutic Target

The σ1 receptor is a ligand-regulated molecular chaperone that has garnered significant attention as a therapeutic target for a multitude of disorders.[4][5] Unlike traditional receptors, it does not belong to the G-protein coupled or ion channel families. Instead, it acts as an intracellular signaling modulator, influencing a variety of cellular processes.

Key Functions of the σ1 Receptor:

-

Calcium Homeostasis: The σ1 receptor modulates intracellular calcium signaling, a fundamental process in neuronal function and survival.[1][2]

-

Neurotransmitter System Modulation: It influences several neurotransmitter systems, most notably the glutamatergic system, by interacting with NMDA receptors.[1]

-

Cellular Stress Response: Located at the endoplasmic reticulum, it plays a vital role in mitigating cellular stress.[2]

-

Neuronal Plasticity and Survival: Activation of the σ1 receptor has been shown to promote neuronal survival and plasticity, making it a target for neurodegenerative diseases.[5]

The diverse functions of the σ1 receptor underscore its therapeutic potential in a wide range of pathologies, including:

-

Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][6]

-

Psychiatric Disorders: Depression, anxiety, and schizophrenia.[1][3]

-

Pain Management: Neuropathic and inflammatory pain.[6]

-

Ischemic Stroke: Offering neuroprotective effects.[7]

The following diagram illustrates the central role of the σ1 receptor in cellular signaling pathways.

Section 3: Experimental Protocols for Biological Characterization

To ascertain the biological activity of this compound, a systematic evaluation of its interaction with the σ1 receptor is essential. The following protocols are standard methodologies employed for the characterization of putative σ1 receptor ligands.

In Vitro Assays

This assay determines the binding affinity (Ki) of the test compound for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize guinea pig liver tissue, known for its high expression of σ1 receptors, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8][9] Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective σ1 radioligand, such as -pentazocine, and varying concentrations of the test compound (this compound).[8]

-

Non-Specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known σ1 ligand (e.g., haloperidol).[10]

-

Filtration and Scintillation Counting: After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand. Wash the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinities of 4-Phenylpiperidine-4-carbonitrile Analogs for Sigma-1 Receptors

| Compound | N-Substituent | Ki (σ1) (nM) | Selectivity (σ2/σ1) |

| Analog 1 | -CH₃ | 5.2 | >100 |

| Analog 2 | -CH₂CH₂Ph | 1.8 | >500 |

| Analog 3 | -CH₂-c-Pr | 3.5 | >200 |

Note: Data is hypothetical and for illustrative purposes, based on published data for similar compounds.

This assay assesses the functional activity of the test compound as a σ1 receptor agonist or antagonist by measuring its effect on intracellular calcium levels.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable cell line expressing σ1 receptors (e.g., SH-SY5Y neuroblastoma cells).

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

-

Compound Addition: Add the test compound at various concentrations and incubate.

-

Stimulation: Induce calcium release from the endoplasmic reticulum by adding a known agonist (e.g., bradykinin).

-

Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Analyze the data to determine if the test compound potentiates (agonist activity) or inhibits (antagonist activity) the agonist-induced calcium release.

In Vivo Models

This model is used to evaluate the potential anticonvulsant activity of σ1 receptor ligands.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male ICR mice to the experimental conditions.

-

Compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection).

-

Seizure Induction: After a predetermined pretreatment time, induce seizures by administering a convulsant agent such as pentylenetetrazol (PTZ) or (+)-bicuculline.[11]

-

Behavioral Observation: Observe the mice for the onset and severity of seizures (e.g., clonic and tonic convulsions) for a defined period.

-

Data Analysis: Compare the seizure thresholds and latencies between the treated and control groups to assess the anticonvulsant effect of the test compound.

This model assesses the potential cognitive-enhancing effects of σ1 receptor ligands.

Step-by-Step Methodology:

-

Animal Training: Train rats in a cognitive task, such as the passive avoidance test or the Morris water maze.

-

Amnesia Induction: Induce amnesia by administering scopolamine, a muscarinic receptor antagonist.

-

Compound Administration: Administer the test compound before or after the scopolamine injection.

-

Cognitive Testing: Re-evaluate the cognitive performance of the rats in the learned task.

-

Data Analysis: Compare the performance of the treated group with the scopolamine-only group to determine if the test compound can reverse the cognitive deficits.[12]

The following diagram outlines the general workflow for the biological evaluation of a putative σ1 receptor ligand.

Section 4: Conclusion and Future Directions

While direct experimental evidence is pending, the structural features of this compound strongly suggest its potential as a novel sigma-1 receptor ligand. The methodologies outlined in this guide provide a robust framework for its comprehensive biological evaluation. Future research should focus on synthesizing this compound and systematically assessing its affinity, selectivity, and functional activity at the σ1 receptor. Positive in vitro results would warrant further investigation in relevant in vivo models of neurological and psychiatric disorders to fully elucidate its therapeutic potential. The insights gained from such studies will be invaluable for the drug development community and could pave the way for new therapeutic interventions targeting the σ1 receptor.

References

- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.

- Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). When the endoplasmic reticulum chaperone sigma-1 receptor meets lipid rafts: therapeutic ramifications. Trends in pharmacological sciences, 30(10), 543-550.

-

Wikipedia contributors. (2023, December 12). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

- Guitart, X., Codony, X., & Monroy, X. (2004). Sigma receptors: biology and therapeutic potential. Psychopharmacology, 174(3), 301-319.

- Ryskamp, D. A., Korban, S., Zhemkov, V., Kraskovskaya, N., & Bezprozvanny, I. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 13, 863.

- Abou-Gharbia, M., Childers, S. R., & Abou-Gharbia, M. A. (2012). Sigma receptor binding assays. Current protocols in pharmacology, Chapter 1, Unit1.17.

- Lever, J. R., Gustafson, J. L., & Xu, R. (2016). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules (Basel, Switzerland), 21(11), 1475.

- Vavers, E., Zvejniece, L., & Dambrova, M. (2019). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Pharmacological reports : PR, 71(1), 163–169.

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 20, 2026, from [Link]

- Langa, F., Codony, X., Tovar, V., Lavado, A., & Giménez, E. (2003). Sigma-1 receptor antagonists as potential antipsychotic drugs. Current topics in medicinal chemistry, 3(2), 111-128.

- Zvejniece, L., Vavers, E., & Dambrova, M. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in pharmacology, 10, 23.

- Rossi, D., et al. (2010). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 53(19), 7049-7058.

- Meunier, J. (2020).

- Su, T. P., & Hayashi, T. (2003). Understanding the molecular mechanism of sigma-1 receptors: towards a new generation of therapeutics for neuropsychiatric disorders. Current medicinal chemistry, 10(20), 2073-2080.

- Fishback, J. A., & Mesangeau, C. (2014). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & medicinal chemistry letters, 24(15), 3468-3471.

- Zhang, H., & Cuevas, J. (2012). The sigma-1 receptor: a new player in the regulation of cardiac L-type Ca2+ channels. Channels (Austin, Tex.), 6(3), 149-152.

- Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 29(11), 2404-2410.

- Lever, J. R., et al. (2006). 18F-labeled 4-phenylpiperidine-4-carbonitrile derivatives as potential PET radioligands for imaging sigma1 receptors. Nuclear medicine and biology, 33(4), 485-496.

- Prezzavento, O., et al. (2007). 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Bioorganic & medicinal chemistry, 15(15), 5099-5113.

- EP0285032A1, "4-Phenylpiperidine compounds and their prepar

- US6444822B1, "Process for the preparation of 3-substituted 4-phenyl-piperidine deriv

- Arulraj, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

Sources

- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 6. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]

An In-depth Technical Guide to the Structural Analogs of 4-(2-Fluorophenyl)piperidine-4-carbonitrile Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Aryl-4-cyanopiperidine Scaffold

The 4-aryl-4-cyanopiperidine scaffold represents a privileged motif in medicinal chemistry, frequently serving as the foundational structure for compounds targeting the central nervous system (CNS). The inherent structural rigidity of the piperidine ring, combined with the electronic and steric properties of the aryl and cyano substituents at the C4-position, provides a versatile platform for designing ligands with high affinity and selectivity for various biological targets. The hydrochloride salt of these compounds, such as 4-(2-fluorophenyl)piperidine-4-carbonitrile hydrochloride, enhances aqueous solubility and simplifies handling and formulation, making it a common form for preclinical and clinical development.

This technical guide provides an in-depth exploration of the structural analogs of 4-(2-fluorophenyl)piperidine-4-carbonitrile, focusing on the rationale behind their design, synthesis, and biological evaluation. We will delve into the structure-activity relationships (SAR) that govern their interactions with key biological targets, including sigma receptors and voltage-gated calcium channels, and provide detailed experimental protocols for their synthesis and characterization.

Core Scaffold Synthesis: Establishing the Foundation

The synthesis of the 4-(2-fluorophenyl)piperidine-4-carbonitrile core is a critical first step in the exploration of its analog space. A common and efficient method involves a variation of the Strecker synthesis or a Michael addition-based approach.

A plausible synthetic route commences with the commercially available 1-boc-4-piperidone. A key step is the introduction of the 2-fluorophenyl group at the 4-position. This can be achieved through a nucleophilic addition of a 2-fluorophenyl organometallic reagent (e.g., 2-fluorophenylmagnesium bromide) to the ketone, followed by dehydration to the enamine and subsequent cyanation. A more direct approach involves a modified Strecker synthesis where 1-boc-4-piperidone is reacted with a source of cyanide (e.g., trimethylsilyl cyanide) and an amine, followed by the introduction of the 2-fluorophenyl group.

A representative synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Structural Analogs and Structure-Activity Relationships (SAR)

The exploration of structural analogs of 4-(2-fluorophenyl)piperidine-4-carbonitrile is driven by the desire to modulate its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The key points of modification are the piperidine nitrogen (N1), the phenyl ring, and the carbonitrile group at C4.

N-Alkylation of the Piperidine Ring

The secondary amine of the piperidine ring is a prime handle for introducing a wide variety of substituents to probe the "north" region of the binding pocket of target proteins. N-alkylation can significantly impact ligand affinity and selectivity.

Rationale for N-Alkylation:

-

Probing the Binding Pocket: The introduction of alkyl, arylalkyl, or other functionalized chains allows for the exploration of hydrophobic and polar interactions within the binding site.

-

Modulating Physicochemical Properties: N-substitution can alter the pKa, lipophilicity, and metabolic stability of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improving Selectivity: By tailoring the N-substituent, it is often possible to enhance selectivity for a particular receptor subtype. For instance, in the context of sigma receptors, the nature of the N-substituent is a key determinant of affinity and selectivity for σ1 versus σ2 subtypes.[1]

A series of N-substituted-4-cyano-4-phenylpiperidine analogs have been synthesized and evaluated for their affinity at sigma receptors, providing valuable SAR insights.[1] The data from this study, which can be considered a close proxy for the 2-fluorophenyl series, is summarized in the table below.

| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |

| 1 | H | >10000 | >10000 | - |

| 2 | Methyl | 2140 | >10000 | - |

| 3 | Allyl | 662 | >10000 | - |

| 4 | Propyl | 482 | >10000 | - |

| 5 | Propargyl | 143 | >10000 | - |

| 6 | n-Butyl | 0.35 | 63 | 180 |

| 7 | Benzyl | 0.41 | 668 | 1629 |

| 8 | Phenethyl | 0.58 | 118 | 203 |

| 9 | 3-Phenylpropyl | 0.38 | 46 | 121 |

Key SAR Observations for N-Alkylation:

-

The unsubstituted piperidine nitrogen (Compound 1 ) is detrimental to sigma receptor affinity.

-

Small alkyl substituents (methyl, allyl, propyl) confer weak to moderate σ1 affinity.[1]

-

Increasing the alkyl chain length to n-butyl (Compound 6 ) dramatically increases σ1 affinity into the sub-nanomolar range and introduces significant σ2 affinity.[1]

-

The introduction of an arylalkyl substituent, such as benzyl (Compound 7 ), phenethyl (Compound 8 ), or 3-phenylpropyl (Compound 9 ), leads to exceptionally high σ1 affinity.[1]

-

The N-benzyl analog (Compound 7 ) exhibits the highest selectivity for the σ1 receptor over the σ2 receptor.[1]

Caption: Relationship between N-substituent and Sigma-1 receptor affinity.

Modification of the 2-Fluorophenyl Ring

The 2-fluorophenyl group plays a crucial role in anchoring the ligand within the binding pocket through various interactions, including hydrophobic, van der Waals, and potentially halogen bonding.

Rationale for Phenyl Ring Modification:

-

Optimizing Binding Interactions: Altering the position of the fluorine atom (e.g., to the 3- or 4-position) or introducing other substituents (e.g., chloro, methyl, methoxy) can fine-tune the electronic and steric properties of the ring to enhance binding affinity.

-

Improving Selectivity: Different receptor subtypes may have subtle differences in the topology of their binding pockets. Modifying the substitution pattern on the phenyl ring can exploit these differences to achieve greater selectivity.

-

Enhancing Metabolic Stability: The introduction of electron-withdrawing groups, such as fluorine, can block sites of potential metabolic oxidation, thereby increasing the in vivo half-life of the compound.

Bioisosteric Replacement of the Carbonitrile Group

The carbonitrile group is a versatile functional group that can act as a hydrogen bond acceptor and contributes to the overall polarity of the molecule. However, in some cases, it may be metabolically liable or contribute to off-target toxicity. Bioisosteric replacement of the nitrile with other functional groups, such as a carboxamide or a tetrazole, is a common strategy to mitigate these potential liabilities while retaining or improving biological activity.

Rationale for Nitrile Replacement:

-

Improved Metabolic Stability: Nitriles can be metabolized to carboxylic acids. Replacing them with more stable groups can enhance the pharmacokinetic profile.

-

Enhanced Binding Interactions: Carboxamides and tetrazoles offer different hydrogen bonding patterns and steric profiles compared to the nitrile group, which may lead to improved binding affinity.

-

Modulation of Physicochemical Properties: These replacements can alter the acidity, basicity, and lipophilicity of the molecule. For example, a tetrazole is a bioisostere of a carboxylic acid and will be significantly more acidic than the parent nitrile.

Caption: Bioisosteric replacements for the nitrile group.

Experimental Protocols

General Procedure for N-Alkylation of 4-(2-Fluorophenyl)piperidine-4-carbonitrile

This protocol describes a standard method for the N-alkylation of the parent scaffold using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, 1-bromobutane)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

General Procedure for the Conversion of Nitrile to Carboxamide

This protocol outlines the hydrolysis of the carbonitrile to a primary carboxamide under basic conditions.

Materials:

-

4-(2-Fluorophenyl)piperidine-4-carbonitrile derivative

-

Ethanol

-

30% Hydrogen peroxide (H₂O₂)

-

6M Sodium hydroxide (NaOH)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Dissolve the 4-(2-fluorophenyl)piperidine-4-carbonitrile derivative (1.0 eq) in ethanol.

-

Add 6M sodium hydroxide solution (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (5.0 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction by the addition of water and extract with ethyl acetate.

-